3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole
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Overview
Description
3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole is a fluorinated indole derivative. Indoles are significant heterocyclic compounds found in many natural products and pharmacologically active substances.
Scientific Research Applications
3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole typically involves the electrophilic fluorination of indole derivatives. One common method uses trifluoromethyl hypofluorite (CF₃OF) as the fluorinating agent. The reaction is carried out at low temperatures, often around -78°C, in a solvent such as chlorotrifluoromethane (CF₃Cl). The process yields a mixture of fluorinated indole derivatives, which can be further purified .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic fluorination processes, utilizing specialized equipment to handle the low temperatures and reactive fluorinating agents. The scalability of the synthesis process ensures the availability of the compound for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Mechanism of Action
The mechanism of action of 3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, leading to increased biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroindole: A fluorinated indole with a single fluorine atom.
2-Methyl-3-fluoroindole: A methylated and fluorinated indole derivative.
3-Trifluoromethoxyindole: An indole with a trifluoromethoxy group.
Uniqueness
3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which confer enhanced chemical stability and biological activity compared to other fluorinated indoles. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6NO/c1-7-6-19(9-5-3-2-4-8(7)9)11(14,15)10(13)20-12(16,17)18/h2-6,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQQHEVDIANULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C(C(OC(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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